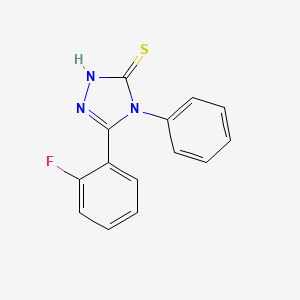![molecular formula C15H18Br3N3O B11543387 N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Cicloheptilideno-2-[(2,4,5-tribromofenil)amino]acetohidrazida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo cicloheptilideno y un grupo tribromofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N’-Cicloheptilideno-2-[(2,4,5-tribromofenil)amino]acetohidrazida normalmente implica la reacción de cicloheptanona con 2,4,5-tribromoanilina en presencia de ácido acético e hidrato de hidracina. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, que pueden tener propiedades y aplicaciones diferentes.
Sustitución: El grupo tribromofenil puede participar en reacciones de sustitución, donde uno o más átomos de bromo son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Reactivos como el hidróxido de sodio y varios haluros de alquilo pueden facilitar las reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
N’-Cicloheptilideno-2-[(2,4,5-tribromofenil)amino]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso como agente antimicrobiano o anticancerígeno.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N’-Cicloheptilideno-2-[(2,4,5-tribromofenil)amino]acetohidrazida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos.
Compuestos similares:
- N’-Cicloheptilideno-2-(2,4,5-triclorofenoxi)acetohidrazida
- N’-Cicloheptilideno-2-(4-nitrofenil)acetohidrazida
Comparación: En comparación con compuestos similares, N’-Cicloheptilideno-2-[(2,4,5-tribromofenil)amino]acetohidrazida es único debido a la presencia del grupo tribromofenil. Este grupo confiere propiedades químicas y biológicas distintas, lo que hace que el compuesto sea adecuado para aplicaciones específicas que otros compuestos similares no pueden satisfacer.
Comparación Con Compuestos Similares
- N’-Cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide
- N’-Cycloheptylidene-2-(4-nitrophenyl)acetohydrazide
Comparison: Compared to similar compounds, N’-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group. This group imparts distinct chemical and biological properties, making the compound suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C15H18Br3N3O |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
N-(cycloheptylideneamino)-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H18Br3N3O/c16-11-7-13(18)14(8-12(11)17)19-9-15(22)21-20-10-5-3-1-2-4-6-10/h7-8,19H,1-6,9H2,(H,21,22) |
Clave InChI |
BXYDHNUERBJELE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide](/img/structure/B11543309.png)

![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
![N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B11543317.png)
![6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11543322.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11543324.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543325.png)

![N'-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11543346.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)
![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)
![2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11543369.png)
